N-(cyclopropylmethyl)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-3-carboxamide
Description
N-(cyclopropylmethyl)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-3-carboxamide is a synthetic compound with significant potential in various scientific fields, particularly in chemistry and pharmacology. It contains a piperidine ring and an indole derivative, making it a molecule of interest in drug development.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c21-16-5-6-18-17(9-16)15(11-22-18)8-19(25)24-7-1-2-14(12-24)20(26)23-10-13-3-4-13/h5-6,9,11,13-14,22H,1-4,7-8,10,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZFKNSGCMVAQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CNC3=C2C=C(C=C3)F)C(=O)NCC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formation of the Indole Intermediate: : The synthesis begins with the preparation of the 5-fluoro-1H-indole, involving a fluorination reaction on an indole precursor.
Acetylation: : The indole intermediate undergoes an acetylation reaction to introduce the acetyl group.
Cyclopropylmethylation: : Introduction of the cyclopropylmethyl group on the nitrogen atom of the indole ring.
Piperidine Ring Formation: : Formation of the piperidine-3-carboxamide via a multi-step reaction that includes amide bond formation.
Industrial Production Methods: Large-scale production might involve optimized reaction conditions to ensure higher yield and purity, such as:
Enhanced catalytic systems.
Continuous flow reactors for better control of reaction parameters.
Use of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, potentially altering the indole or piperidine rings.
Reduction: : The carbonyl groups in the structure are susceptible to reduction.
Substitution: : Various nucleophiles can replace functional groups on the indole and piperidine rings.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or osmium tetroxide.
Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution reactions may involve halogenating agents and strong nucleophiles.
Major Products: The products depend on the type of chemical reactions and conditions applied, ranging from hydroxylated, deoxygenated, to substituted derivatives.
Scientific Research Applications
This compound finds applications in various domains:
Chemistry: : Used in synthetic chemistry as a building block for more complex molecules.
Biology: : It serves as a tool in studying receptor binding and cellular signaling pathways.
Industry: : Could be used in creating specialized polymers or materials with unique properties.
Mechanism of Action
The precise mechanism by which this compound exerts its effects would involve binding to specific molecular targets such as receptors or enzymes. The indole derivative can interact with various biological pathways, potentially modulating neurological or immunological processes.
Comparison with Similar Compounds
N-(cyclopropylmethyl)-1-[2-(5-chloro-1H-indol-3-yl)acetyl]piperidine-3-carboxamide: : Chlorine instead of fluorine.
N-(cyclopropylmethyl)-1-[2-(5-bromo-1H-indol-3-yl)acetyl]piperidine-3-carboxamide: : Bromine instead of fluorine.
N-(cyclopropylmethyl)-1-[2-(5-methyl-1H-indol-3-yl)acetyl]piperidine-3-carboxamide: : Methyl group instead of fluorine.
Uniqueness: The fluorine atom in N-(cyclopropylmethyl)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-3-carboxamide can significantly affect its biological activity and binding affinity, making it distinct from its halogen or methyl-substituted counterparts. The specific steric and electronic effects imparted by the fluorine atom often result in improved pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
